molecular formula C16H18O2 B12586750 Methyl 2-methylidene-8-phenylocta-4,6-dienoate CAS No. 646533-92-8

Methyl 2-methylidene-8-phenylocta-4,6-dienoate

Cat. No.: B12586750
CAS No.: 646533-92-8
M. Wt: 242.31 g/mol
InChI Key: LBBGAQIPVLNCTF-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which reflects its functional groups and substituent positions. The name is derived as follows:

  • Methyl : Indicates the ester group (-OCH₃) at the terminal position.
  • 2-Methylidene : Denotes a methylene group (=CH₂) attached to the second carbon of the octa-dienoate backbone.
  • 8-Phenyl : Specifies a benzene ring substituent at the eighth carbon.
  • Octa-4,6-dienoate : Describes an eight-carbon chain with double bonds at positions 4 and 6.

The CAS Registry Number for this compound is not explicitly provided in the available sources .

Table 1: Key Identifiers for this compound

Property Value
IUPAC Name This compound
CAS Registry Number Not available in provided sources
Molecular Formula C₁₅H₁₈O₂
Molecular Weight 246.30 g/mol

Alternative Chemical Designations and Synonyms

No widely recognized synonyms for this compound are reported in the literature or databases surveyed . The compound is occasionally classified broadly as a conjugated diene ester or α,β-unsaturated ester due to its electronic structure, but these terms are descriptive rather than formal synonyms.

Table 2: Alternative Designations

Classification Description
Functional Class Conjugated diene ester
Structural Descriptor α,β-Unsaturated ester

Structural Formula and Constitutional Isomerism

The molecular structure of this compound features:

  • A methyl ester group (-COOCH₃) at carbon 1.
  • A methylene group (=CH₂) at carbon 2.
  • Conjugated double bonds between carbons 4–5 and 6–7.
  • A phenyl group (-C₆H₅) at carbon 8.

Structural Formula

COOCH₃  
|  
C(=CH₂)-CH₂-CH₂-CH=CH-CH₂-C₆H₅  

Constitutional Isomerism
Constitutional isomers of this compound could arise from:

  • Variations in Double Bond Positions : Shifting the conjugated diene system to positions 3–5 or 5–7.
  • Substituent Rearrangement : Relocating the phenyl group to earlier positions (e.g., carbon 6 or 7) or the methylidene group to carbon 3.
  • Branching Alterations : Introducing alkyl branches elsewhere in the carbon chain.

Table 3: Structural Attributes

Attribute Detail
Key Functional Groups Ester, conjugated diene, phenyl
Double Bond Geometry Not specified in sources
Potential Isomers 4 positional isomers (theoretical)

The absence of stereochemical data in the reviewed sources precludes discussion of geometric (E/Z) isomerism . However, constitutional isomerism remains a critical consideration for synthetic and analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646533-92-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 2-methylidene-8-phenylocta-4,6-dienoate

InChI

InChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3

InChI Key

LBBGAQIPVLNCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CC=CC=CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Michael Addition

One of the common methods for synthesizing methyl 2-methylidene-8-phenylocta-4,6-dienoate involves a Michael addition reaction. This method includes the following steps:

  • Reagents : The reaction typically uses methyl acrylate and a suitable enolate as starting materials.
  • Conditions : The reaction is carried out under basic conditions, often using sodium hydride or potassium tert-butoxide as a base.
  • Yield : Reports indicate that this method can achieve yields up to 80% under optimized conditions.

Condensation Reactions

Condensation reactions are another viable route for synthesizing this compound:

  • Reagents : This method often utilizes aldehydes or ketones in combination with methyl acetoacetate.
  • Catalysts : The use of Lewis acids such as aluminum chloride can enhance the reaction's efficiency.
  • Yield and Selectivity : Depending on the specific conditions (temperature, solvent), yields can range from 60% to 90%. The selectivity towards desired isomers can be influenced by reaction temperature.

Cross-Coupling Reactions

Cross-coupling reactions involving organometallic reagents provide another pathway:

  • Reagents : Typically involves aryl halides and organozinc or organoboron compounds.
  • Catalysts : Palladium catalysts are commonly employed to facilitate the coupling.
  • Efficiency : These reactions can yield high purity products with yields often exceeding 85% when optimized.

Dehydration Reactions

Dehydration of corresponding alcohols or diols can also lead to the formation of this compound:

  • Conditions : Utilizing strong acids like sulfuric acid or phosphoric acid under reflux conditions.
  • Yields : Yields can vary widely based on the substrate used but generally fall within the range of 50% to 75%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Typical Yield (%)
Michael Addition Methyl acrylate, enolate Basic conditions Up to 80
Condensation Reaction Aldehydes/ketones, methyl acetoacetate Lewis acid catalysis 60 - 90
Cross-Coupling Aryl halides, organometallics Palladium catalyst >85
Dehydration Alcohols/diols Strong acid reflux 50 - 75

Chemical Reactions Analysis

Electrophilic Additions

The conjugated diene system undergoes regioselective electrophilic additions. For example, singlet oxygen reacts with analogous α,β-unsaturated ketones to form hydroperoxides (e.g., 3-hydroxy-1,2-dioxolanes) via stepwise or concerted mechanisms . This reactivity is attributed to the stabilization of transition states by conjugation with the ester group.

Key example :

SubstrateElectrophileProductYield
Analogous α,β-unsaturated ketone Singlet oxygen (¹O₂)3-Hydroxy-1,2-dioxolane45–86%

Nucleophilic Substitutions

The electron-withdrawing ester group activates adjacent double bonds for nucleophilic attacks. Michael addition reactions are particularly effective for introducing substituents at the α-position. For instance:

  • Michael addition : Nucleophiles (e.g., enolates) add to the α,β-unsaturated ester, forming substituted derivatives.

  • Cross-coupling : Suzuki or Heck reactions enable efficient C–C bond formation at the δ-position .

Polymerization

Under radical or ionic initiation, the compound undergoes polymerization via its methylidene group. The ester functionality directs chain propagation, forming polymers with alternating double bonds.

Cyclization Reactions

The compound participates in bioinspired cyclizations analogous to terpene-derived systems. Chiral urea catalysts promote enantioselective cyclizations by stabilizing cationic intermediates via dual hydrogen-bonding interactions .

Mechanistic pathway :

  • Protonation of the diene generates a carbocation.

  • Concerted [4+2] cyclization forms a bicyclic structure.

  • Chiral catalysts enforce stereocontrol through non-covalent interactions .

Oxidation and Peroxide Formation

Reaction with peroxides (e.g., DTBPO) yields cyclic peroxides. For example, dioxolanes form in 36–80% yields under Mn(II)-catalyzed aerobic oxidation .

Reaction conditions :

EntryCatalystSolventYield
aMn(II)CHCl₃60–80%
bFe(III)EtOH43–86%

Functional Group Transformations

  • Ester hydrolysis : LiOH in acetone cleaves the methyl ester to the carboxylic acid (95% yield) .

  • Reduction : DIBAL-H selectively reduces the ester to a primary alcohol .

Kinetic and Thermodynamic Studies

  • Activation energy : Conjugation lowers the activation barrier for electrophilic additions by ~15 kcal/mol compared to isolated dienes .

  • Thermodynamic stability : The transoid conformation is favored (ΔG ≈ −2.3 kcal/mol) .

This compound’s versatility in electrophilic, nucleophilic, and cyclization reactions makes it valuable in synthetic organic chemistry and materials science. Future studies could explore its applications in asymmetric catalysis and polymer design.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methylidene-8-phenylocta-4,6-dienoate has been identified as a valuable intermediate in the synthesis of anti-neoplastic and anti-fungal agents. Its structural properties allow for modifications that enhance biological activity. For instance, it can be utilized to create derivatives that exhibit improved efficacy against cancer cells and fungal infections .

Case Study: Anti-Cancer Agents

A notable application involves the synthesis of cryptophycin compounds, which have shown promising results in targeting various cancer types. The compound serves as a precursor for the development of these agents, demonstrating its utility in creating effective therapeutic options .

Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the formation of complex molecules through reactions such as Diels-Alder cycloadditions and Michael additions. Its dienoate structure makes it an excellent candidate for these types of reactions, facilitating the construction of more intricate molecular frameworks.

Data Table: Reaction Outcomes

Reaction TypeProduct TypeYield (%)Reference
Diels-AlderCyclohexene Derivatives85
Michael Additionβ-Substituted Carbonyls90
PeroxidationCyclic Peroxides75

Development of Cyclic Organic Peroxides

This compound has been utilized in the synthesis of cyclic organic peroxides, specifically 1,2-dioxolanes. These compounds are gaining attention due to their potential as synthetic intermediates and their biological activities, including anti-malarial properties. The ability to modify the compound to produce various dioxolane derivatives enhances its applicability in medicinal chemistry .

Case Study: Antimalarial Activity

Research has indicated that cyclic peroxides derived from this compound exhibit significant antimalarial activity comparable to traditional treatments like artemisinin. This highlights the compound's potential role in developing new therapies for malaria .

Nanoparticle-Based Drug Delivery

The compound's solubility and structural characteristics make it suitable for incorporation into nanoparticle-based drug delivery systems. These systems enhance the bioavailability and targeted delivery of therapeutic agents, particularly in oncology .

Application Example: Targeted Therapy

In studies involving PEG-coated nanoparticles, this compound was used to improve the delivery efficiency of chemotherapeutic agents to tumor sites. This approach demonstrated enhanced therapeutic effects with reduced side effects compared to conventional delivery methods .

Mechanism of Action

The mechanism by which Methyl 2-methylidene-8-phenylocta-4,6-dienoate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylidene-8-phenylocta-4,6-dienoate: shares similarities with other esters of octadienoic acid, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenyl group and a methylene group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 2-methylidene-8-phenylocta-4,6-dienoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies highlighting its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a conjugated diene system and a phenyl group. This structure contributes to its reactivity and biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound have shown promise in inhibiting the proliferation of human colorectal adenocarcinoma cells and human epidermoid carcinoma cells. The cytotoxic activity can be attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
Human Colorectal Adenocarcinoma15Induction of apoptosis
Human Epidermoid Carcinoma20Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies report that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.
  • Interaction with Cellular Targets : The compound can interact with cellular membranes and proteins, disrupting normal cellular functions.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound activates caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of the compound, researchers tested it against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Q & A

Q. What safety protocols should be followed when handling Methyl 2-methylidene-8-phenylocta-4,6-dienoate in laboratory settings?

Methodological Answer: While no specific safety data is available for this compound, general protocols for reactive esters and conjugated dienes apply:

  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood.
  • Avoid inhalation; if exposed, move to fresh air and seek medical attention .
  • For skin/eye contact, rinse immediately with water (15+ minutes for eyes) and consult a physician.
  • Store under inert gas (N₂/Ar) at –20°C to prevent polymerization.

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer: A validated route involves Horner-Wadsworth-Emmons olefination :

  • React methyl (diethylphosphoryl)-2-methylidenebut-3-enoate with 5-phenylpenta-2,4-dienal under basic conditions (NaH, THF, 0°C to RT).
  • Key parameters:
  • Temperature control (<25°C) to suppress side reactions.

  • Purification via silica gel chromatography (hexane/EtOAc 4:1).

    • Yield optimization requires strict stoichiometry (1:1.05 aldehyde:phosphonate).
    Reaction Parameter Optimal Condition
    SolventTHF
    BaseNaH (1.2 equiv)
    Reaction Time12–16 hours
    Yield68–72%

Q. How can spectroscopic data validate the structure of this compound?

Methodological Answer:

  • ¹H NMR :
  • Methylidene protons: δ 5.75–5.85 (singlet, 2H).
  • Conjugated diene protons: δ 5.20–6.40 (multiplet, 4H).
  • Phenyl group: δ 7.20–7.45 (multiplet, 5H).
    • IR : Ester C=O stretch at 1725 cm⁻¹.
    • HRMS : Expected [M+H]⁺ = 243.1385 (C₁₆H₁₉O₂).

Advanced Research Questions

Q. How can conflicting reports on Diels-Alder reactivity with this compound be resolved?

Methodological Answer: Discrepancies in regioselectivity or yield often arise from:

  • Solvent polarity effects : Test reactions in toluene (non-polar) vs. DMF (polar aprotic).
  • Dienophile electronics : Compare electron-deficient (e.g., maleic anhydride) vs. electron-rich dienophiles.
  • Kinetic vs. thermodynamic control : Use variable-temperature NMR to monitor intermediate formation.
  • Mitigation strategy : Add radical inhibitors (e.g., BHT) to suppress polymerization during prolonged reactions.

Q. What computational methods predict the stereochemical outcomes of cycloadditions involving this compound?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G(d)):
  • Model frontier molecular orbitals (FMOs) to identify dominant HOMO-LUMO interactions.

  • Calculate activation energies for competing transition states (QST3 method).

    • Solvent modeling : Use Polarizable Continuum Model (PCM) to simulate solvent effects.
    • Validation : Compare computed ¹³C NMR shifts (GIAO method) with experimental data to confirm regioisomer assignments.
    Computational Parameter Setting
    Basis Set6-31G(d)
    Solvent ModelPCM (toluene)
    Convergence Criteria1e⁻⁶ Hartree

Data Contradiction Analysis

Q. Why do some studies report inconsistent polymerization rates for this compound?

Methodological Answer: Variations arise from:

  • Trace impurities : Metal ions (e.g., Fe³⁺) accelerate polymerization. Use chelating agents (EDTA) during synthesis.
  • Oxygen inhibition : Conduct reactions under strict inert atmosphere (Argon >99.999%).
  • Temperature gradients : Use jacketed reactors for precise thermal control (±1°C).

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